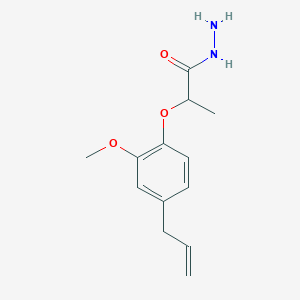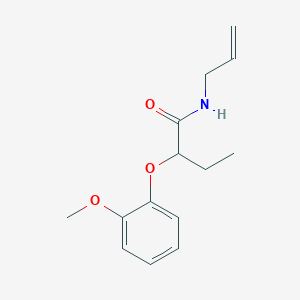![molecular formula C15H20N2O B4653893 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone
Vue d'ensemble
Description
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone, also known as DMAMCL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis. DMAMCL is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mécanisme D'action
The mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, further contributing to its analgesic properties.
Biochemical and Physiological Effects:
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has also been shown to reduce fever and inflammation in rats and mice. In addition, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is its versatility, as it can be used in various scientific fields, including medicine, materials science, and catalysis. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe and effective drug candidate.
However, one of the main limitations of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is its limited solubility in water, which may limit its applications in certain fields. In addition, further research is needed to fully understand the mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone and its potential side effects.
Orientations Futures
There are several potential future directions for research on 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone. In the field of medicine, further studies are needed to evaluate the efficacy and safety of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone as a potential analgesic and anti-inflammatory drug. In materials science, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone could be used as a building block for the synthesis of novel organic materials with unique properties.
In addition, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone could be further explored as a catalyst in various chemical reactions, including the synthesis of complex organic molecules and the oxidation of alcohols. Further research is also needed to fully understand the mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone and its potential side effects, which could inform the development of safer and more effective drug candidates.
Applications De Recherche Scientifique
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In materials science, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been used as a building block for the synthesis of novel organic materials with unique properties such as high thermal stability and conductivity. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has also been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols.
Propriétés
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)anilino]methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17(2)14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18/h7-11,16H,3-6H2,1-2H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVVPQZTJZONMH-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC=C2CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N/C=C\2/CCCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-({[4-(dimethylamino)phenyl]amino}methylidene)cyclohexanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



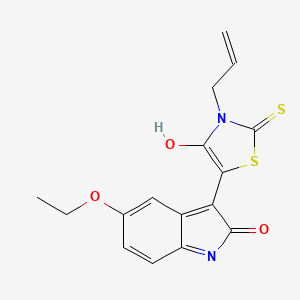
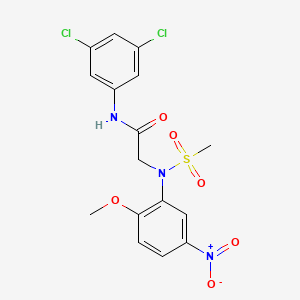
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4653828.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B4653831.png)
![2-(4-chlorophenyl)-N-(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4653837.png)
![2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4653838.png)
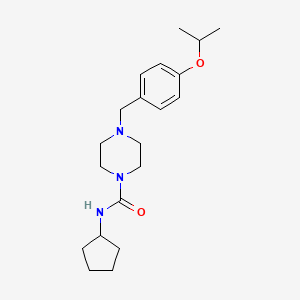
![2-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B4653850.png)
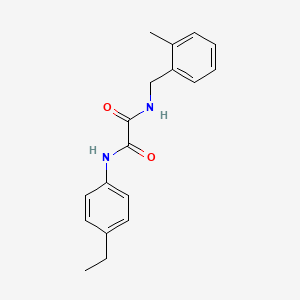
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B4653870.png)


